molecular formula C12H13NO5 B14724624 2-Methylbutanoyl 4-nitrobenzoate CAS No. 5332-55-8

2-Methylbutanoyl 4-nitrobenzoate

Cat. No.: B14724624
CAS No.: 5332-55-8
M. Wt: 251.23 g/mol
InChI Key: GJSXUVHDUMTLLV-UHFFFAOYSA-N
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Description

2-Methylbutanoyl 4-nitrobenzoate ( 5332-55-8) is an organic ester compound with the molecular formula C12H13NO5 and a molecular weight of 251.235 g/mol . This chemical is characterized by a density of approximately 1.239 g/cm³ and a boiling point of 401.4°C at 760 mmHg . As a benzoate ester derivative bearing a nitro functional group, it serves as a valuable synthetic intermediate and building block in organic chemistry research . Compounds within this class are frequently utilized in the development of more complex molecules, particularly in pharmaceutical and agrochemical research, where their electronic properties can be leveraged to influence the bioactivity and metabolic stability of lead compounds . The presence of both the ester and nitro groups on the aromatic ring makes this compound a versatile precursor for further chemical transformations, including reductions and nucleophilic substitutions . Researchers can employ this chemical in the synthesis of specialized chemical entities for various R&D applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5332-55-8

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-methylbutanoyl 4-nitrobenzoate

InChI

InChI=1S/C12H13NO5/c1-3-8(2)11(14)18-12(15)9-4-6-10(7-5-9)13(16)17/h4-8H,3H2,1-2H3

InChI Key

GJSXUVHDUMTLLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Methylbutanoyl 4 Nitrobenzoate: Mechanistic Insights and Optimization

Esterification via Carboxylic Acid and Alcohol Condensation

The direct condensation of a carboxylic acid and an alcohol is a fundamental approach to ester synthesis. This section details methods for synthesizing 2-methylbutyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid and 2-methylbutanol.

Fischer Esterification: Acid-Catalyzed Pathways and Equilibrium Considerations

Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemistrytalk.orgmasterorganicchemistry.com For the synthesis of 2-methylbutyl 4-nitrobenzoate, this involves the reaction of 4-nitrobenzoic acid with 2-methylbutanol, typically catalyzed by acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemistrytalk.orgorganic-chemistry.org

Mechanism: The reaction mechanism proceeds through several reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the alcohol. byjus.com The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to yield the ester. masterorganicchemistry.com The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Equilibrium Considerations: Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.comlibretexts.org To drive the reaction toward the formation of 2-methylbutyl 4-nitrobenzoate, strategies based on Le Chatelier's principle are employed. libretexts.org This is commonly achieved by using a large excess of one of the reactants, typically the less expensive 2-methylbutanol, or by removing the water formed during the reaction. libretexts.org Water can be removed by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or by using drying agents. masterorganicchemistry.com

A laboratory procedure for a similar compound, methyl 3-nitrobenzoate, involves refluxing 3-nitrobenzoic acid with anhydrous methanol (B129727) and concentrated sulfuric acid for one hour. truman.edu The product is then isolated by pouring the cooled mixture into ice water. truman.edu A similar protocol could be adapted for the synthesis of 2-methylbutyl 4-nitrobenzoate.

Table 1: Key Parameters in Fischer Esterification
ParameterDescriptionRelevance to Synthesis
Reactants 4-Nitrobenzoic acid and 2-methylbutanol.The primary building blocks for the target ester.
Catalyst Strong Brønsted acids like H₂SO₄, TsOH, or dry HCl gas. chemistrytalk.orgchemguide.co.ukActivates the carboxylic acid for nucleophilic attack. libretexts.org
Temperature Typically heated to reflux to increase reaction rate. truman.eduProvides the necessary activation energy for the reaction.
Equilibrium Shift Use of excess alcohol or removal of water. masterorganicchemistry.comlibretexts.orgMaximizes the yield of the desired ester product.

Steglich Esterification and Other Coupling Reagent-Mediated Approaches

The Steglich esterification offers a milder alternative to the Fischer method, particularly suitable for substrates that are sensitive to strong acids or high temperatures. organic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org

Mechanism: The reaction begins with the activation of the carboxylic acid (4-nitrobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). organic-chemistry.orgfiveable.me This active ester is not prone to intramolecular side reactions and readily reacts with the alcohol (2-methylbutanol) to furnish the final ester, 2-methylbutyl 4-nitrobenzoate. organic-chemistry.org The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org

This method is particularly advantageous for the esterification of sterically hindered alcohols. organic-chemistry.orgfiveable.me The reaction is typically carried out at room temperature in aprotic polar solvents. wikipedia.org While DCC is the classic coupling agent, others like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be used, often in conjunction with DMAP. fiveable.me

Table 2: Comparison of Fischer and Steglich Esterification
FeatureFischer EsterificationSteglich Esterification
Conditions Strong acid, high temperature. chemistrytalk.orgchemguide.co.ukMild, room temperature. wikipedia.org
Catalyst/Reagent H₂SO₄, TsOH, etc. chemistrytalk.orgDCC/DMAP, EDC/DMAP. organic-chemistry.orgfiveable.me
Byproducts Water. chemistrytalk.orgDicyclohexylurea (DCU). wikipedia.org
Substrate Scope Less suitable for acid-sensitive or sterically hindered substrates. organic-chemistry.orgGood for acid-labile and sterically demanding substrates. organic-chemistry.org
Workup Neutralization, extraction. truman.eduFiltration of DCU. orgsyn.org

Acylation Strategies Utilizing Activated Carboxylic Acid Derivatives

An alternative to direct condensation involves activating the carboxylic acid group of 4-nitrobenzoic acid prior to its reaction with 2-methylbutanol. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride or anhydride (B1165640).

Reaction with 4-Nitrobenzoyl Chloride

The use of an acyl chloride, such as 4-nitrobenzoyl chloride, is a highly effective method for ester synthesis. The reaction with an alcohol is generally rapid and often exothermic. chemguide.co.ukchemguide.co.uk 2-Methyl-4-nitrobenzoyl chloride is a known compound that can be synthesized and used in these types of reactions. nih.govpharmaffiliates.com

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (2-methylbutanol) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. chemguide.co.uk A base, such as pyridine (B92270), is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. docbrown.info

The reaction between an acyl chloride and an alcohol is typically fast and can often be carried out at room temperature. docbrown.info For less reactive systems, gentle heating might be required. psu.edu

Esterification with 4-Nitrobenzoic Anhydride

Acid anhydrides, like 4-nitrobenzoic anhydride, are also effective acylating agents for the synthesis of esters. libretexts.org While generally less reactive than acyl chlorides, they offer the advantage of not producing corrosive HCl gas. chemguide.co.uk

Mechanism: The mechanism is another example of nucleophilic acyl substitution. The alcohol (2-methylbutanol) attacks one of the carbonyl carbons of the anhydride. libretexts.org This results in a tetrahedral intermediate which then breaks down, eliminating a carboxylate anion (4-nitrobenzoate) as the leaving group and forming the desired ester. libretexts.org The reaction is often performed in the presence of a base like pyridine or a catalyst like DMAP to facilitate the reaction. libretexts.orglibretexts.org One equivalent of the carboxylic acid is regenerated as a byproduct, meaning that half of the anhydride is effectively a leaving group. libretexts.org

Reactions involving anhydrides are typically slower than those with acyl chlorides and may require heating to proceed at a reasonable rate. chemguide.co.uk

Table 3: Acylation Strategies for 2-Methylbutyl 4-nitrobenzoate
Acylating AgentGeneral ConditionsByproductReactivity
4-Nitrobenzoyl Chloride Room temperature or gentle heat, often with a base (e.g., pyridine). chemguide.co.ukdocbrown.infoHCl (neutralized by base). chemguide.co.ukHigh. chemguide.co.ukchemguide.co.uk
4-Nitrobenzoic Anhydride Warming may be required, often with a base or catalyst (e.g., pyridine, DMAP). chemguide.co.uklibretexts.org4-Nitrobenzoic acid. libretexts.orgModerate. chemguide.co.uk

Development of Novel and Efficient Synthetic Routes

Research continues to uncover more efficient and environmentally friendly methods for ester synthesis. While specific novel routes for 2-methylbutyl 4-nitrobenzoate are not extensively documented, general advancements in esterification can be applied. For example, solvent-free and catalyst-free procedures for the acylation of alcohols using acid anhydrides or chlorides have been developed, often requiring only heat to drive the reaction to completion. psu.eduresearchgate.net Such methods align with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents and catalysts. researchgate.net

Furthermore, the use of heterogeneous catalysts, such as resin Amberlyst-15, has been shown to be effective in the esterification of mixed anhydrides, offering advantages in catalyst recovery and reuse. nih.gov While the direct application to 2-methylbutyl 4-nitrobenzoate would require specific investigation, these advanced methodologies represent promising avenues for future optimization of its synthesis.

Catalytic Systems for Enhanced Reaction Rates and Selectivity

The esterification of 4-nitrobenzoic acid is often a slow process that requires a catalyst to achieve reasonable reaction rates and yields. A variety of catalytic systems have been explored for the synthesis of related nitrobenzoate esters, and these can be extrapolated for the synthesis of 2-methylbutanoyl 4-nitrobenzoate.

One of the most common approaches is the use of acid catalysts. Traditional homogeneous acid catalysts like sulfuric acid have been shown to be effective. For instance, in the esterification of 4-nitrobenzoic acid with ethanol (B145695), sulfuric acid catalysis in a cascade reactor at 110-120°C resulted in a 96% conversion in just 10.5 minutes. scirp.orgscirp.org Similarly, polyfluoroalkanesulfonic acids have been employed as efficient catalysts for the synthesis of alkyl nitrobenzoates, with catalyst loading as low as 2-4 mol% being particularly advantageous. google.com

However, homogeneous catalysts pose challenges in terms of separation and environmental impact. scirp.org Consequently, heterogeneous solid acid catalysts have gained considerable attention. Nanoporous natural zeolites, such as H-CL, H-MOR, H-HEU-M, and H-PHI, have been successfully used as catalysts for the solvent-free esterification of 4-nitrobenzoic acid with ethanol. scirp.org These catalysts offer the advantages of easy separation, reusability, and reduced environmental footprint.

Another innovative catalytic system involves the use of triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of a base like N,N-dimethylaminopyridine (DMAP). researchgate.net This system allows for the esterification of 4-nitrobenzoic acid with n-butanol at room temperature in dichloromethane, with DMAP proving to be the most effective base for this transformation. researchgate.net The reaction proceeds through the formation of an aryloxyphosphonium salt, which is crucial for the esterification process. researchgate.net

Enzymatic catalysis using lipases, such as Novozym 435 (lipase B from Candida antarctica), presents a green and highly selective alternative. nih.govnih.gov Lipase-catalyzed acylation has been successfully used to synthesize various esters, including those of chlorogenic acid with palmitic acid in 2-methyl-2-butanol. nih.gov This method offers high regioselectivity under mild reaction conditions. nih.gov

Table 1: Comparison of Catalytic Systems for the Esterification of 4-Nitrobenzoic Acid with Various Alcohols

Catalyst Alcohol Reaction Conditions Yield/Conversion Reference
Sulfuric Acid Ethanol 110-120°C, 10.5 min (cascade reactor) 96% conversion scirp.orgscirp.org
Polyfluoroalkanesulfonic acid C1-C3 Alkanols 60-120°C High yield google.com
Natural Zeolites (H-CL, H-MOR, etc.) Ethanol 80°C, 2h (solvent-free) Good yield scirp.org
Ph₃PBr₂/DMAP n-Butanol Room temperature, Dichloromethane Good to excellent yield researchgate.net
Novozym 435 Palmitic Acid/Chlorogenic Acid in 2-methyl-2-butanol 60°C, 7 days 14-60% conversion nih.gov

Solvent-Free and Environmentally Conscious Synthesis Protocols

The development of solvent-free and environmentally friendly synthetic methods is a key goal in modern chemistry. Several such protocols have been developed for esterification reactions and are applicable to the synthesis of this compound.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of ethyl 4-nitrobenzoate has been achieved by irradiating a solvent-free mixture of 4-nitrobenzoic acid and ethanol with microwaves (2450 MHz, 300 W) for 2 hours. scirp.org This method, often used in conjunction with solid acid catalysts like zeolites, offers rapid heating and significantly reduced reaction times. scirp.org

Ultrasound-assisted synthesis is another energy-efficient method. The esterification of 4-nitrobenzoic acid with ethanol has been successfully carried out under ultrasound irradiation (37 kHz, 330 W) for 2 hours in a solvent-free system. scirp.org Similar to microwave irradiation, ultrasound can enhance reaction rates and yields. scirp.org

High-speed ball milling (HSBM) represents a novel, mechanically induced, solvent-free esterification method that can be performed at room temperature. nih.gov One protocol utilizes iodine (I₂) and potassium hypophosphite (KH₂PO₂) to achieve esterification in as little as 20 minutes of grinding, with yields ranging from 45% to 91%. nih.gov An alternative HSBM method employs potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃), affording esters in 24% to 85% yield after 60 minutes. nih.gov These mechanochemical approaches avoid the use of harmful solvents and are highly energy-efficient. nih.gov

The use of azeotropic distillation to remove water formed during the reaction is another strategy to drive the esterification equilibrium towards the product. This has been applied to the synthesis of glycerol (B35011) esters of nitrobenzoic acid using an entraining liquid with a boiling point above 100°C. google.com

Table 2: Environmentally Conscious Methods for Ester Synthesis

Method Reagents/Conditions Advantages Reference
Microwave Irradiation 4-Nitrobenzoic acid, Ethanol, Zeolite catalyst, 2450 MHz, 300 W, 2h Solvent-free, rapid heating, reduced reaction time scirp.org
Ultrasound Irradiation 4-Nitrobenzoic acid, Ethanol, 37 kHz, 330 W, 2h Solvent-free, energy-efficient scirp.org
High-Speed Ball Milling Carboxylic acid, Alcohol, I₂/KH₂PO₂ or KI/P(OEt)₃, room temperature Solvent-free, room temperature, rapid reaction nih.gov
Azeotropic Distillation Nitrobenzoic acid, Glycerol, Acid catalyst, Entraining liquid >100°C Efficient water removal, drives equilibrium google.com

Reaction Process Monitoring and Kinetic Studies of this compound Formation

Effective monitoring of the reaction progress is crucial for optimizing the synthesis of this compound. Several analytical techniques can be employed for this purpose. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively follow the course of the reaction by observing the disappearance of the starting materials (4-nitrobenzoic acid and 2-methylbutanol) and the appearance of the product ester. libretexts.orgbond.edu.augoogle.com For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. scirp.orgchemicalbook.com HPLC can be used to determine the concentration of reactants and products over time, often using an internal standard like 2,4-dinitrotoluene (B133949) for accurate quantification. chemicalbook.com GC-MS is useful for identifying the product and any byproducts formed during the reaction. scirp.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural characterization of the final product and can also be used to monitor the reaction progress. scirp.orgbond.edu.au

Kinetic studies provide a deeper understanding of the reaction mechanism and help in optimizing reaction conditions. The esterification of carboxylic acids is often modeled using various kinetic equations. For homogeneous catalysis, a simple power-law model can be used. researchgate.net For heterogeneous catalytic systems, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models are commonly employed. mdpi.com These models describe the surface reaction between adsorbed reactants. mdpi.com

In a study on the esterification of oleic acid with methanol catalyzed by γ-Al₂O₃, two kinetic models were proposed: a global second-order reversible one-step model and a three-step Eley-Rideal mechanism. nih.gov The activation energies for the reversible step were found to be 83.9 kJ/mol and 9.3 kJ/mol, respectively. nih.gov For the esterification of Reutealis trisperma oil with methanol using a Lewatit K2640 catalyst, a pseudo-homogeneous second-order kinetic model was applied, yielding an activation energy of 33.2 kJ/mol. nih.gov These kinetic models and parameters, while not specific to this compound, provide a framework for conducting similar studies on its formation.

Table 3: Exemplary Kinetic Parameters for Esterification Reactions

Reaction Catalyst Kinetic Model Activation Energy (Ea) Reference
Esterification of Reutealis trisperma oil with methanol Lewatit K2640 Pseudo-homogeneous second-order 33.2 kJ/mol nih.gov
Esterification of oleic acid with methanol γ-Al₂O₃ Global second-order reversible one-step 83.9 kJ/mol nih.gov
Esterification of oleic acid with methanol γ-Al₂O₃ Three-step Eley-Rideal mechanism 9.3 kJ/mol (reversible step) nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Methylbutanoyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of 2-Methylbutanoyl 4-nitrobenzoate (B1230335), offering deep insights into its proton and carbon framework.

The ¹H NMR spectrum of 2-Methylbutanoyl 4-nitrobenzoate is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 4-nitrobenzoate moiety are expected to appear as two doublets in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would be more deshielded than the protons meta to it.

The protons of the 2-methylbutanoyl group will resonate in the upfield region of the spectrum. A doublet for the terminal methyl group (CH₃) and a triplet for the other methyl group are expected. The methylene protons (CH₂) adjacent to the ester oxygen will be deshielded and likely appear as a triplet. The methine proton (CH) will present as a multiplet due to coupling with the adjacent methylene and methyl protons. The coupling constants (J values) between adjacent protons would provide definitive evidence of the connectivity within the alkyl chain.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic (ortho to -NO₂) 8.2-8.4 d 8.0-9.0
Aromatic (meta to -NO₂) 8.0-8.2 d 8.0-9.0
O-CH₂ 4.2-4.4 t 6.0-7.0
CH 2.0-2.2 m -
CH₂ 1.4-1.6 m -
CH-CH₃ 1.0-1.2 d 6.0-7.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. libretexts.org The aromatic carbons will show signals between 120 and 155 ppm, with the carbon attached to the nitro group being the most deshielded. The carbons of the 2-methylbutanoyl group will appear in the upfield region (10-70 ppm). The carbon of the methylene group attached to the ester oxygen will be found around 60-70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 160-170
Aromatic (C-NO₂) 150-155
Aromatic (C-COO) 135-140
Aromatic (CH) 123-131
O-CH₂ 60-70
CH 30-40
CH₂ 20-30
CH-CH₃ 15-20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment will reveal proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum will confirm the connectivity within the 2-methylbutanoyl chain, for instance, showing correlations between the methine proton and the adjacent methylene and methyl protons. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It will allow for the unambiguous assignment of each carbon signal to its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for connecting the 2-methylbutanoyl moiety to the 4-nitrobenzoate part of the molecule, for example, by observing a correlation between the methylene protons of the butanoyl chain and the carbonyl carbon of the benzoate group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Vibrational spectroscopy provides confirmation of the functional groups present in this compound.

IR Spectroscopy : The IR spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹. researchgate.net Characteristic strong and sharp peaks for the nitro group (NO₂) will appear around 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). scirp.org The C-O stretching of the ester will be observed in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy will provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. nih.gov The aromatic ring vibrations will also be prominent in the Raman spectrum.

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (Ester) Stretching 1720-1740 (Strong) 1720-1740 (Weak)
NO₂ Asymmetric Stretching 1520-1560 (Strong) -
NO₂ Symmetric Stretching 1340-1380 (Strong) 1340-1380 (Strong)
C-O (Ester) Stretching 1250-1300 (Strong) Moderate
Aromatic C-H Stretching >3000 (Moderate) >3000 (Strong)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula and for studying the fragmentation patterns, which can further confirm the structure.

The protonated molecule [M+H]⁺ would be observed, and its high-resolution measurement will provide the elemental composition with high accuracy. The fragmentation of this compound under mass spectrometric conditions is expected to follow predictable pathways for esters and nitroaromatic compounds. nih.gov Key fragmentation pathways would likely include:

Loss of the 2-methylbutanoyl group as a radical or a ketene.

Cleavage of the ester bond, leading to the formation of the 4-nitrobenzoyl cation.

Fragmentation of the alkyl chain. libretexts.org

Loss of NO₂ or NO from the aromatic ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
[M+H]⁺ Protonated molecular ion
[M-C₅H₉O]⁺ 4-Nitrobenzoyl cation
[M-C₅H₁₀O₂]⁺ 4-Nitrophenyl cation

X-ray Diffraction Analysis for Crystalline State Structural Investigations

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate confirmation of its three-dimensional structure. icdd.com This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal information about intermolecular interactions, such as packing forces and potential hydrogen bonding, which govern the crystal lattice. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the molecule's solid-state architecture. researchgate.net For instance, analysis of related structures like N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide has shown that the nitro group is nearly coplanar with the phenyl ring. mdpi.com

Chromatographic Purification and Analytical Techniques (e.g., GC-MS, LC-MS)

Information regarding the specific application of chromatographic techniques for the purification and analysis of this compound is not detailed in the available scientific literature. However, general principles of chromatographic separation for structurally related nitroaromatic esters can be discussed.

For the purification of similar compounds, techniques such as column chromatography using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., hexane-ethyl acetate mixtures) would be a standard approach. The progress of the purification would typically be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system is a common final step to obtain a highly purified product. For instance, the purification of methyl m-nitrobenzoate is often achieved by recrystallization from methanol (B129727).

For the analytical characterization of nitroaromatic esters, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of this compound due to its expected volatility. In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., with a non-polar or medium-polarity stationary phase) based on its boiling point and interaction with the stationary phase. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that can be used for its identification. While no specific mass spectral data for this compound is publicly available, hypothetical fragmentation patterns can be predicted based on its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a versatile alternative, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is a common method for separating such aromatic compounds. Detection can be achieved using a UV detector, as nitroaromatic compounds typically exhibit strong UV absorbance, or a mass spectrometer for more definitive identification. LC-MS analysis can provide the accurate mass of the molecular ion, further confirming the compound's identity.

Without specific experimental data, the following tables represent hypothetical parameters that could be used as a starting point for developing GC-MS and LC-MS methods for the analysis of this compound.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

Table 2: Hypothetical LC-MS Parameters for the Analysis of this compound

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 0.8 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Mass Range 100-500 m/z

It is crucial to emphasize that the above tables are illustrative and based on general principles for similar compounds. Actual experimental validation would be necessary to determine the optimal conditions for the analysis of this compound.

Reaction Mechanisms and Chemical Transformations Involving 2 Methylbutanoyl 4 Nitrobenzoate

Hydrolysis Pathways of the Ester Linkage

The ester bond in 2-methylbutanoyl 4-nitrobenzoate (B1230335) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Mechanism

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, 2-methylbutanoyl 4-nitrobenzoate can be hydrolyzed to 2-methylbutanoic acid and 4-nitrobenzoic acid. libretexts.org The reaction proceeds via a series of protonation and nucleophilic attack steps.

The mechanism, which is reversible, involves the following key stages: libretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in the acidic solution. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

Elimination of the Leaving Group: The protonated 4-nitrophenoxy group is a good leaving group and is eliminated, regenerating the carbonyl group of what is now 2-methylbutanoic acid.

Deprotonation: Finally, a water molecule removes a proton from the carbonyl group of the carboxylic acid, regenerating the acid catalyst. libretexts.org

Nucleophilic Acyl Substitution via Carbanion or Other Intermediates

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives like this compound. libretexts.org This reaction involves the replacement of the leaving group (the 4-nitrophenoxy group) by a nucleophile. masterorganicchemistry.com While carbanions are strong nucleophiles, their direct use in the hydrolysis of esters is less common than the use of hydroxide (B78521) ions in basic hydrolysis.

The general mechanism for nucleophilic acyl substitution proceeds in two steps: masterorganicchemistry.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the π bond, and the leaving group (in this case, the 4-nitrophenoxide ion) is expelled. libretexts.org

The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group. libretexts.org The 4-nitrophenoxide ion is a relatively good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 2-methylbutanoate and 4-nitrophenol.

The mechanism of acid-catalyzed transesterification is very similar to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. khanacademy.org Similarly, base-catalyzed transesterification follows a nucleophilic acyl substitution pathway where an alkoxide ion is the nucleophile.

A specific example of a related transesterification is the preparation of methyl 4-methylsulfonyl-2-nitrobenzoate from 4-methylsulfonyl-2-nitrobenzoic acid using methanol and thionyl chloride. nih.gov This highlights the general principle of converting a carboxylic acid or its derivative into a different ester.

Reactions Involving the Nitro Group

The nitro group on the aromatic ring of this compound can undergo several important chemical transformations, most notably reduction to an amino group.

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amine is a crucial transformation in organic synthesis. jsynthchem.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. For the selective reduction of the nitro group in this compound without affecting the ester linkage, milder reducing agents are preferred.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com This method is often clean and efficient.

Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents. youtube.com

Sulfide (B99878) Reduction (Zinin Reduction): Sodium sulfide (Na₂S) or sodium polysulfide can be used for the selective reduction of one nitro group in a polynitro compound. stackexchange.com

Modern Methods: More recently, methods using reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] with an organocatalyst have been developed for highly chemoselective reductions at room temperature. nih.gov Another approach involves using sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal complex like Ni(PPh₃)₄. jsynthchem.com

The product of this reduction would be 2-methylbutanoyl 4-aminobenzoate.

Subsequent Reactions of the Aromatic Amine

The resulting aromatic amine, 2-methylbutanoyl 4-aminobenzoate, is a versatile intermediate for further chemical synthesis. The amino group can undergo a variety of reactions, including:

Diazotization: Reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, converts the primary aromatic amine into a diazonium salt. This diazonium salt is a highly useful intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides.

Alkylation: The amine can be alkylated, although this can sometimes lead to multiple alkylations.

Formation of Schiff Bases: Reaction with aldehydes or ketones can form imines (Schiff bases).

Reactions at the α-Carbon of the 2-Methylbutanoyl Moiety

The α-carbon of the 2-methylbutanoyl group, the carbon atom adjacent to the carbonyl group, is a site of potential reactivity. Reactions at this position are influenced by the electronic effects of the carbonyl group and the potential for the formation of enol or enolate intermediates.

Substitution reactions at the α-carbon of esters, such as in this compound, can occur under both acidic and basic conditions. msu.edulibretexts.org These reactions typically proceed through the formation of an enol or an enolate anion. msu.eduyoutube.com The presence of at least one hydrogen atom on the α-carbon is a prerequisite for these transformations. msu.edulibretexts.org

Base-Catalyzed Reactions: In the presence of a strong base, the α-proton can be abstracted to form an enolate anion. This enolate is a potent nucleophile and can participate in various reactions, including alkylation and condensation. msu.edumsu.edu The formation of the enolate is a reversible process, and its concentration at equilibrium depends on the strength of the base and the acidity of the α-proton. libretexts.org For esters, which are generally less acidic than ketones, a very strong base is required to generate a significant concentration of the enolate. msu.edu

Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. A weak base can then remove an α-proton to form an enol. The enol is also nucleophilic and can react with electrophiles. msu.edu Acid-catalyzed α-halogenation of esters is a known reaction, although it tends to be slower than that of ketones, likely due to lower equilibrium concentrations of the enol form. msu.edu

A notable reaction involving the α-carbon of esters is the Claisen condensation, a carbon-carbon bond-forming reaction where two ester molecules react to form a β-keto ester. msu.edulibretexts.org This reaction is typically base-catalyzed and proceeds through an enolate intermediate. msu.edu

Aromatic Substitution Reactions on the 4-Nitrobenzoate Ring

The 4-nitrobenzoate ring of the molecule is susceptible to aromatic substitution reactions. The nature of these substitutions is heavily influenced by the presence of the nitro group (-NO₂) and the ester group (-COOR), both of which are electron-withdrawing.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. aiinmr.comnumberanalytics.comchemguide.co.uk This is because it withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com The ester group is also deactivating and meta-directing. aiinmr.com Therefore, any further electrophilic substitution on the 4-nitrobenzoate ring would be expected to occur at the positions meta to both the nitro and ester groups, which are the 3- and 5-positions. However, due to the strong deactivating nature of both substituents, forcing further electrophilic substitution can be challenging. msu.edu For instance, the nitration of methyl benzoate, a similar compound, yields primarily the meta-substituted product. aiinmr.comscribd.comchegg.com

Reaction Type Reagents Typical Product Reference
NitrationHNO₃, H₂SO₄Methyl 3-nitrobenzoate aiinmr.com, scribd.com, chegg.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards electrophilic attack, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.orgyoutube.com This is particularly true when the nitro group is positioned ortho or para to a good leaving group. wikipedia.orgyoutube.com In the case of this compound, the ester group could potentially act as a leaving group under certain conditions, although it is not a typical leaving group for SNAr reactions. More commonly, a halogen atom at the ortho or para position would be displaced by a nucleophile. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. wikipedia.orgyoutube.com The more electron-withdrawing groups present on the ring, the more favorable the nucleophilic aromatic substitution becomes. youtube.com

Reaction Type Key Feature Intermediate Reference
Nucleophilic Aromatic Substitution (SNAr)Presence of strong electron-withdrawing groups (e.g., -NO₂) ortho/para to a leaving groupMeisenheimer complex wikipedia.org, youtube.com

Stereochemical Investigations of 2 Methylbutanoyl 4 Nitrobenzoate

Asymmetric Synthesis of Chiral 2-Methylbutanol Precursors

One effective method is the boronic ester homologation approach. sciforum.net This multi-step synthesis allows for complete control over the absolute configuration of the newly created stereogenic center. sciforum.net The process utilizes a chiral auxiliary, such as (S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED), to direct the stereochemical outcome with high diastereoselectivity. sciforum.net A reported synthesis of R-(+)-2-methylbutanol via this methodology achieved a high yield and excellent enantiomeric excess. sciforum.netresearchgate.net

Another powerful strategy is the use of biocatalysis, specifically employing alcohol dehydrogenases (ADHs). rsc.org These enzymes can reduce a prochiral ketone, such as 2-methylbutanal, to the corresponding chiral alcohol with high enantioselectivity. The substrate-coupled cofactor regeneration system is often used, where a sacrificial alcohol like 2-propanol serves to regenerate the NAD(P)H cofactor, making the process efficient and economical. rsc.org Modern approaches have identified robust ADHs that exhibit high tolerance to co-solvents like 2-propanol, making industrial-scale synthesis of chiral alcohols feasible. rsc.org

Table 1: Selected Asymmetric Synthesis Methods for Chiral 2-Methylbutanol

Method Key Reagents/Catalyst Chiral Influence Typical Yield Enantiomeric Excess (ee) Reference
Boronic Ester Homologation Boron triisopropylate, Ethyl lithium, (S,S)-DICHED Chiral Auxiliary 71% (overall) High sciforum.net
Enzymatic Reduction Alcohol Dehydrogenase (ADH), 2-Propanol Enzyme Selectivity High >99% rsc.org

Enantioselective Esterification Methods for 2-Methylbutanoyl 4-nitrobenzoate (B1230335)

Enantioselective esterification, a form of kinetic resolution, can be employed to produce 2-Methylbutanoyl 4-nitrobenzoate in an enantiomerically enriched form. This can be achieved by reacting either a racemic precursor with a chiral catalyst or a chiral precursor with an achiral reagent.

A prominent method involves the use of lipases, which are enzymes that can catalyze esterification and transesterification reactions with high enantioselectivity. jocpr.com In one scenario, racemic 2-methylbutanol can be subjected to a transesterification reaction with an activated form of 4-nitrobenzoic acid (e.g., vinyl 4-nitrobenzoate) in the presence of a lipase (B570770). Lipases from Pseudomonas cepacia (PFL) have shown high enantioselectivity for primary alcohols with a stereocenter at the C-2 position. rsc.org The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the unreacted S-enantiomer of the alcohol in high enantiomeric excess. The resulting (R)-2-Methylbutanoyl 4-nitrobenzoate can then be separated from the unreacted alcohol.

Alternatively, racemic 2-methylbutanoic acid can be resolved through lipase-catalyzed esterification with an achiral alcohol, such as 4-nitrobenzyl alcohol. Studies using Carica papaya lipase have demonstrated that the enantioselectivity of the reaction is influenced by the chain length of the 2-methylalkanoic acid and the reaction conditions, such as solvent and temperature. nih.gov Isooctane has been identified as a suitable reaction medium for such transformations. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution for Enantioselective Esterification

Lipase Source Racemic Substrate Acyl Donor / Alcohol Solvent Enantioselectivity (E-value) Reference
Pseudomonas cepacia 2-methyl-substituted primary alcohols Vinyl acetate Organic Solvents >100 for some substrates rsc.org
Carica papaya (R,S)-2-Methylalkanoic acids n-Butanol Isooctane Up to 98.2 nih.gov

Diastereoselectivity in Reactions Involving the 2-Methylbutanoyl Moiety

The 2-methylbutanoyl group, when used as a chiral auxiliary, can effectively control the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. numberanalytics.com This approach is a cornerstone of asymmetric synthesis, allowing for the predictable creation of new stereocenters. williams.edu

In a typical application, enantiomerically pure 2-methylbutanoic acid is covalently attached to a substrate molecule to form a chiral intermediate. A well-established example of this strategy involves the use of Evans oxazolidinone auxiliaries. williams.edu First, the chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, would be acylated with 2-methylbutanoyl chloride to form an N-acyl oxazolidinone. The resulting compound possesses a defined stereocenter from the auxiliary and another from the 2-methylbutanoyl group.

Deprotonation of this N-acyl derivative with a suitable base like sodium bis(trimethylsilyl)amide (NaHMDS) generates a chiral enolate. williams.edu The subsequent alkylation of this enolate with an electrophile (e.g., benzyl (B1604629) bromide) proceeds with high diastereoselectivity. The bulky substituents on the chiral auxiliary physically block one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer of the product. williams.edu After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product containing a new stereocenter, whose configuration was dictated by the original 2-methylbutanoyl moiety.

Chiral Resolution Techniques for Enantiomeric Separation

When this compound is synthesized as a racemic mixture, its separation into individual enantiomers is necessary. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a dominant technique for this purpose. rsc.orgsigmaaldrich.com

Direct enantioseparation by chiral HPLC has advanced significantly, with a wide variety of CSPs available. rsc.org For the resolution of esters like this compound, polysaccharide-based CSPs are particularly effective. rsc.org These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, create a chiral environment where the two enantiomers interact differently. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexing, lead to different retention times on the column, allowing for their separation. sigmaaldrich.commdpi.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for optimizing the separation. aocs.org

Another classical method is resolution via diastereomeric crystallization. tcichemicals.com This involves covalently attaching a chiral resolving agent to the racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, which can be exploited for separation by fractional crystallization. mdpi.comtcichemicals.com While more commonly applied to precursor acids or alcohols, this principle is a fundamental technique in chiral separation.

Spectroscopic Methods for Assigning Absolute and Relative Stereochemistry

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) of a chiral molecule is a critical analytical challenge. Several spectroscopic methods are employed for this purpose.

A widely used NMR-based technique is the Mosher's acid method . nih.govumn.eduwikipedia.org This protocol is applied to the chiral precursor, 2-methylbutanol. The unknown alcohol is derivatized in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), typically using the acid chloride form (MTPA-Cl). umn.edu This creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the alcohol portion of the two diastereomers experience different magnetic environments and thus have different chemical shifts in the ¹H NMR spectrum. By systematically comparing the chemical shifts of the protons in the (R)-MTPA ester versus the (S)-MTPA ester (calculating Δδ = δS - δR), the absolute configuration of the original alcohol can be reliably assigned. nih.govyoutube.com

Table 3: Simplified Model for Mosher's Acid Analysis of 2-Methylbutanol

Proton Group Expected Δδ (δS - δR) sign for (R)-2-Methylbutanol Expected Δδ (δS - δR) sign for (S)-2-Methylbutanol
Protons on one side of MTPA plane Positive (+) Negative (-)
Protons on other side of MTPA plane Negative (-) Positive (+)

Note: The signs are based on the established conformational model of the MTPA esters. umn.edu

Vibrational Circular Dichroism (VCD) is another powerful, non-destructive technique. americanlaboratory.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com The experimental VCD spectrum, which shows both positive and negative bands, serves as a unique fingerprint of the molecule's absolute configuration. acs.org The assignment is made by comparing the experimental spectrum to a theoretical spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers. americanlaboratory.comnih.gov A strong agreement between the signs and relative intensities of the major experimental and calculated bands provides a confident assignment of the absolute configuration. americanlaboratory.comcam.ac.uk

Finally, X-ray crystallography offers the most unambiguous method for determining stereochemistry, provided a suitable single crystal of the compound can be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional position of every atom in the molecule, providing definitive proof of its absolute and relative stereochemistry. mdpi.comtcichemicals.com

Advanced Applications in Organic Synthesis and Materials Science

2-Methylbutanoyl 4-nitrobenzoate (B1230335) as a Versatile Synthetic Building Block

Nitro compounds are recognized for their diverse reactivity, making them valuable intermediates in the synthesis of a wide range of chemical compounds, including pharmaceuticals. nih.govfrontiersin.org The nitro group can participate in various chemical transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions, and can be readily converted into other functional groups. nih.govfrontiersin.org This versatility has led to a growing interest in nitro-derivatives as fundamental building blocks in organic synthesis. nih.gov

The utility of nitro compounds as precursors is well-established in the synthesis of complex organic molecules. nih.gov Modern synthetic strategies, such as asymmetric organocatalysis and transition metal catalysis, have shown excellent applicability to nitro compounds, allowing for the creation of enantiomerically pure precursors for bioactive products. nih.gov The reduction of the nitro group to an amino group is a key transformation that provides access to a wide array of amines and their derivatives, which are in high demand in the pharmaceutical industry. nih.govfrontiersin.org

Benzoates, in general, are significant intermediates in the production of pigments and pharmaceuticals. researchgate.net Specifically, methyl 4-nitrobenzoate has been identified as an important intermediate in these fields. researchgate.net The crystal structure of methyl 4-nitrobenzoate reveals a nearly coplanar arrangement between the nitro group and the benzene (B151609) ring, which can influence its reactivity and interactions in crystal lattices. researchgate.net This structural feature, along with the presence of weak intermolecular hydrogen bonds, plays a role in the assembly of molecules in the solid state. researchgate.net

Design and Synthesis of Derivatives and Analogues

The development of new synthetic pathways is crucial for creating multifunctional materials from responsive (block) copolymers, which requires precise control over the molecular structure of the building blocks. klinger-lab.de This often involves synthesizing tailormade block copolymers with complex architectures. klinger-lab.de

While specific research on the structural modifications of the 2-methylbutanoyl chain of 2-Methylbutanoyl 4-nitrobenzoate is not detailed in the provided results, the principles of organic synthesis allow for a variety of modifications. The 2-methylbutanoyl chloride is a readily available starting material for introducing this acyl group. nih.gov Modifications could include altering the chain length, introducing branching, or incorporating other functional groups to tailor the physical and chemical properties of the resulting molecule.

The 4-nitrobenzoate aromatic ring is susceptible to a range of chemical transformations. The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. mnstate.eduaiinmr.commasterorganicchemistry.com The nitro group is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution and directs incoming substituents to the meta position. mnstate.eduaiinmr.comstmarys-ca.edu

The mechanism of nitration involves the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. aiinmr.commasterorganicchemistry.com The nitronium ion then acts as the electrophile that is attacked by the π electrons of the aromatic ring, leading to the formation of a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com

The nitro group itself can be transformed into other functional groups. For instance, the reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast number of compounds.

Role in Cascade Reactions and Multi-Component Synthesis

Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govrsc.orgub.edu These reactions are characterized by their atom economy, operational simplicity, and ability to generate molecular diversity. encyclopedia.pub

Nitroalkenes and nitroalkanes are frequently used as substrates in cascade and multi-component reactions. nih.gov For example, a four-component, one-pot synthesis of polysubstituted 2,3-dihydro-4-nitropyrroles has been developed using β-nitroalkenes or β-pivaloxy-nitroalkanes as one of the components. nih.gov This highlights the utility of nitro compounds in constructing heterocyclic scaffolds of medicinal importance. nih.gov

While a specific cascade or multi-component reaction involving this compound is not explicitly described, the reactivity of the nitro group and the ester functionality suggests its potential as a building block in such transformations. For instance, the nitro group could participate in Michael additions, a common step in many cascade sequences. encyclopedia.pubresearchgate.net The development of such reactions would offer a streamlined approach to complex molecules derived from this building block.

Potential Utility in Polymer Chemistry and Advanced Materials

The chemical architecture of this compound, which combines a chiral branched alkyl ester with a nitroaromatic group, suggests a number of potential, though not yet extensively documented, applications in the realm of polymer chemistry and the development of advanced materials. The unique functionalities of its constituent parts allow for hypotheses about its utility as a monomer or a functional additive in various polymer systems.

The presence of the 4-nitrobenzoate group, a well-known electron-accepting moiety, opens up possibilities for its use in creating polymers with specific electronic and optical properties. Nitroaromatic compounds are integral to the synthesis of a variety of materials, including specialized polymers. wikipedia.org Their electron-withdrawing nature is a key feature that can be harnessed in materials science. For example, polymers incorporating nitroaromatic groups have been investigated for applications such as fluorescence-based sensing, where the nitro group can act as a quencher for fluorescent polymer chains, enabling the detection of nitroaromatic explosives. nih.gov

Furthermore, the ester linkage in this compound is a fundamental component of polyesters, a major class of polymers. acs.org Research has demonstrated the synthesis of nitrated polyesters as intermediates in the production of high-performance polymers like polybenzoxazoles. nih.gov This suggests that a monomer like this compound could potentially be incorporated into polyester (B1180765) chains through polymerization reactions, thereby introducing the nitro functionality directly into the polymer backbone or as a pendant group. Such polymers could exhibit tailored thermal or mechanical properties.

The "2-methylbutanoyl" portion of the molecule introduces two other significant features: chirality and a branched alkyl structure. The "(S)-2-methylbutanoyl chloride" is a known chiral building block. mdpi.com The incorporation of chiral units into polymer chains is a key strategy for creating chiral polymers. cmu.edumdpi.com These polymers can exhibit unique optical properties, such as circularly polarized luminescence, and have applications in chiral separation, asymmetric catalysis, and advanced optical materials. mdpi.comnih.govrsc.org Therefore, the polymerization of this compound could lead to the formation of chiral polymers with specific optical activities.

The branched alkyl nature of the 2-methylbutanoyl group can also influence the physical properties of a polymer. Branched side chains are known to affect polymer solubility, glass transition temperature, and liquid crystalline behavior. For instance, polymers containing n-alkylbenzoate pendant groups have been studied for their ability to induce vertical alignment of liquid crystals. mdpi.com The specific shape and size of the 2-methylbutyl group could be leveraged to fine-tune the morphology and properties of materials, potentially leading to the development of novel liquid crystalline polymers. wikipedia.orgmdpi.com Liquid crystalline polymers are a class of materials known for their high strength and thermal stability. dtic.mil

While direct studies on the polymerization or material application of this compound are not prominent in the available literature, the known roles of its functional components provide a strong basis for predicting its potential utility. The combination of a photo-responsive or electronically active nitroaromatic core with a chiral and sterically influential branched ester group makes it a promising candidate for the design of advanced functional polymers.

Table of Potential Polymer Properties Influenced by this compound Moieties:

Feature of this compoundCorresponding MoietyPotential Impact on Polymer Properties
Electronic Properties 4-NitrobenzoateIntroduction of electron-accepting groups, potential for use in sensors and nonlinear optics. wikipedia.orgnih.gov
Photo-Responsiveness 4-NitrobenzoatePotential for creating photo-responsive or photolabile polymers. nih.gov
Chirality 2-MethylbutanoylFormation of chiral polymers with specific optical activity. cmu.edumdpi.commdpi.com
Liquid Crystallinity Combination of rigid nitrobenzoate and flexible alkyl groupPotential to act as a mesogen in liquid crystalline polymers. wikipedia.orgmdpi.commdpi.com
Physical Properties 2-MethylbutanoylModification of solubility, glass transition temperature, and mechanical properties.

Theoretical and Computational Chemistry Studies of 2 Methylbutanoyl 4 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. mdpi.comnih.gov By solving the Kohn-Sham equations, it is possible to determine various electronic properties that govern the reactivity of a molecule. mdpi.com For 2-Methylbutanoyl 4-nitrobenzoate (B1230335), methods like B3LYP with a suitable basis set (e.g., 6-31+G**) can be employed to optimize the molecular geometry and calculate key electronic descriptors. nih.gov

The electronic structure provides information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the charge distribution on different atoms, which helps in identifying electrophilic and nucleophilic sites within the molecule. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of 2-Methylbutanoyl 4-nitrobenzoate

PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment3.5 D

Table 2: Selected Optimized Geometric Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)1.21 Å
Bond LengthC-O (ester)1.35 Å
Bond LengthN-O (nitro)1.22 Å
Bond AngleO=C-O (ester)124°
Dihedral AngleC-C-O-C178°

Molecular Modeling and Docking Studies for Substrate-Reagent Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.comnih.gov This is particularly useful in drug design and for understanding enzyme-substrate interactions. nih.govresearchgate.net For this compound, docking studies can be performed to investigate its potential to bind to the active site of an enzyme, for instance, a hydrolase.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (the enzyme). Docking algorithms then sample a wide range of conformations and orientations of the ligand within the enzyme's binding pocket. nih.gov A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. researchgate.net This information can provide insights into the mechanism of action and can guide the design of more potent inhibitors or substrates.

Table 3: Hypothetical Docking Results of this compound with a Hydrolase Active Site

Interacting ResidueInteraction TypeDistance (Å)
Serine 195Hydrogen Bond (with C=O)2.9
Histidine 440Pi-Alkyl (with phenyl ring)4.5
Glycine 193Hydrogen Bond (with nitro group)3.1
Tryptophan 84Pi-Pi Stacking (with phenyl ring)4.8

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful methods to elucidate reaction mechanisms by identifying and characterizing transition states. arkat-usa.org For this compound, a likely reaction is the hydrolysis of the ester bond. Computational methods can be used to model the step-by-step mechanism of this reaction. nih.gov

The process typically involves locating the transition state structure for each elementary step of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For the hydrolysis of this compound, the mechanism would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov This intermediate would then collapse to form the carboxylic acid and the alcohol. Computational analysis can provide the relative energies of the reactants, intermediates, transition states, and products, offering a detailed energetic profile of the reaction.

Table 4: Hypothetical Relative Energies for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Tetrahedral Intermediate+5.8
Transition State 2+12.5
Products-4.7

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. chemrxiv.orgnumberanalytics.comarxiv.org These predictions can be valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra. google.com

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. researchgate.net The calculated chemical shifts can then be compared with experimental data to validate the structure. Similarly, the vibrational frequencies can be calculated to predict the IR spectrum. researchgate.net The predicted spectrum will show characteristic peaks for the functional groups present in the molecule, such as the carbonyl stretch of the ester and the symmetric and asymmetric stretches of the nitro group.

Table 5: Hypothetical In Silico vs. Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
¹³C NMR (C=O)165.2 ppm164.8 ppm
¹H NMR (aromatic)8.15, 7.90 ppm8.12, 7.88 ppm
IR (C=O stretch)1725 cm⁻¹1720 cm⁻¹
IR (NO₂ asym. stretch)1530 cm⁻¹1525 cm⁻¹

Conformational Analysis and Energetic Profiles

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. nih.govelsevierpure.com For this compound, the rotation around the C-O single bonds of the ester group will lead to different spatial arrangements of the molecule.

Computational methods can be used to perform a systematic search of the conformational space. nih.govyoutube.com This is often done by rotating specific dihedral angles in a stepwise manner and calculating the energy at each step. The resulting data can be used to generate a potential energy surface, which shows the energy of the molecule as a function of its conformation. The minima on this surface correspond to the stable conformers. Understanding the preferred conformation is important as it can influence the molecule's physical properties and its ability to interact with other molecules. acs.org

Table 6: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (O=C-O-C)Relative Energy (kcal/mol)
A0° (syn-periplanar)2.5
B180° (anti-periplanar)0.0 (Global Minimum)
C90° (gauche)4.8

Future Research Directions and Emerging Methodologies for 2 Methylbutanoyl 4 Nitrobenzoate

Development of Flow Chemistry and Continuous Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. ewadirect.comvapourtec.com For the synthesis of 2-Methylbutanoyl 4-nitrobenzoate (B1230335), which involves potentially hazardous nitration and esterification steps, flow chemistry offers compelling advantages.

Nitration reactions, in particular, are often highly exothermic and can pose significant safety risks in large-scale batch reactors. ewadirect.comvapourtec.com Continuous flow systems, with their high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. vapourtec.com The synthesis of nitroaromatics in continuous-flow microreactors has demonstrated improved safety and efficiency. beilstein-journals.orgmdpi.comacs.orgsciopen.com This approach could be adapted for the nitration of a suitable precursor to the 4-nitrobenzoic acid moiety of the target molecule.

Similarly, the esterification step can be optimized in a continuous flow setup. Researchers have successfully employed flow chemistry for the synthesis of various esters, often achieving higher yields and shorter reaction times compared to batch methods. google.com The use of packed-bed reactors with solid acid catalysts can also streamline the process by simplifying catalyst separation and reuse. youtube.com A continuous two-step process could be envisioned where the nitration of a precursor is followed directly by an in-line esterification to produce 2-Methylbutanoyl 4-nitrobenzoate, minimizing handling of intermediates.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Key Reactions

FeatureBatch SynthesisContinuous Flow SynthesisPotential Advantage for this compound
Heat Transfer Limited, risk of hotspotsExcellent, rapid heat dissipationEnhanced safety during nitration
Reaction Time Often longTypically shorter residence timesIncreased throughput
Scalability Complex, requires reactor redesignSimpler, by running longerEasier transition from lab to industrial scale
Process Control Manual or semi-automatedFully automated, precise controlImproved product consistency and yield
Safety Handling of large quantities of hazardous reagentsSmall reaction volumes at any given timeReduced risk of accidents

Exploration of Photochemical and Electrochemical Transformations

Green chemistry principles are increasingly guiding the development of new synthetic methods, with photochemistry and electrochemistry emerging as powerful tools for sustainable synthesis. acs.org These techniques offer alternative energy sources to traditional thermal heating, often leading to unique reactivity and selectivity under mild conditions.

Photochemical reactions, initiated by light, could offer novel pathways for the synthesis or modification of this compound. Studies on the photochemistry of nitrobenzoate esters have revealed interesting reduction and esterification reactions. acs.org For instance, light-induced reactions could be explored for the selective functionalization of the aromatic ring or the ester group. researchgate.net Photochemical rearrangements of related ester compounds have also been reported, suggesting that light could be used to access novel isomers or derivatives. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming how chemists design and optimize reactions. iscientific.orgpreprints.org For a target molecule like this compound, these computational tools can accelerate the discovery of efficient and novel synthetic routes.

Table 2: Application of AI/ML in the Synthesis of this compound

AI/ML ApplicationDescriptionPotential Impact
Retrosynthetic Planning AI algorithms suggest synthetic routes by deconstructing the target molecule.Discovery of novel and more efficient synthetic pathways.
Reaction Condition Optimization ML models predict optimal reaction parameters based on experimental data.Reduced development time and improved reaction yield and selectivity. mit.edunih.gov
Autonomous Synthesis Integration of AI with robotic platforms for hands-off synthesis and optimization.Accelerated discovery and on-demand synthesis of new molecules. youtube.comsciencedaily.com

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process control. Advanced in-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are particularly well-suited for monitoring the synthesis of this compound. nih.govmt.comyoutube.com

These techniques use fiber-optic probes that can be directly immersed in the reaction mixture, providing continuous data without the need for sampling. mt.comyoutube.com For the nitration step, in-situ spectroscopy can track the consumption of the starting material and the formation of the nitro-substituted product, ensuring the reaction goes to completion and preventing the formation of over-nitrated byproducts. nih.gov Similarly, during the esterification, the disappearance of the carboxylic acid and alcohol peaks and the appearance of the ester carbonyl peak can be monitored in real-time. youtube.com

The data obtained from in-situ monitoring can be used to build detailed kinetic models of the reaction, providing insights into the reaction mechanism. acs.org This information is invaluable for process optimization, ensuring consistent product quality, and enabling the safe scale-up of the synthesis. nih.govmt.com

Computational Design and Targeted Synthesis of Highly Functionalized Analogues

Computational chemistry provides powerful tools for the rational design of new molecules with specific desired properties. For this compound, computational methods can be employed to design and screen a virtual library of analogues with potentially enhanced or novel activities.

By using techniques such as quantum mechanics and molecular docking, chemists can predict how structural modifications to the this compound scaffold would affect its properties. For example, the electronic and steric effects of different substituents on the aromatic ring or modifications to the chiral ester group could be systematically evaluated. This in silico screening allows for the prioritization of the most promising candidates for synthesis, saving significant time and resources compared to a purely experimental approach.

Furthermore, computational methods can aid in the design of catalysts for the synthesis of these targeted analogues. For instance, computational screening can identify optimal catalysts for the esterification of various functionalized nitrobenzoic acids, leading to more efficient and selective syntheses. researchgate.net This synergy between computational design and advanced synthesis methodologies will accelerate the discovery of new functional molecules based on the this compound template.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.